Stereochemical Purity vs. Racemate
The (S)-enantiomer of 2-(morpholin-3-yl)acetic acid hydrochloride is supplied with a defined chiral identity, whereas the racemic mixture contains an equimolar and inseparable mixture of (S)- and (R)-enantiomers [1]. While specific enantiomeric excess (ee) data for the purchased hydrochloride salt was not found in the public domain for the product from all vendors, the inherent difference between a single enantiomer and a racemate is a quantifiable factor in procurement. For downstream applications requiring stereocontrol, the single (S)-enantiomer offers a theoretical maximum of 100% of the desired stereoisomer in the reaction mixture, compared to a maximum of 50% for the racemate [2].
| Evidence Dimension | Stereochemical composition of starting material |
|---|---|
| Target Compound Data | Single (S)-enantiomer |
| Comparator Or Baseline | Racemic 2-(Morpholin-3-yl)acetic acid hydrochloride |
| Quantified Difference | The single enantiomer can theoretically provide up to 100% of the desired stereoisomer in a product, whereas a racemate is limited to a 50% maximum yield of a single-enantiomer product. |
| Conditions | Standard chiral synthesis workflow |
Why This Matters
Procuring the correct enantiomer is the only way to avoid an immediate 50% loss in theoretical yield and the need for costly chiral separation steps downstream.
- [1] Chembase. (n.d.). 2-(morpholin-3-yl)acetic acid hydrochloride [Database entry]. View Source
- [2] Agranat, I., Caner, H., & Caldwell, J. (2002). Putting chirality to work: the strategy of chiral switches. Nature Reviews Drug Discovery, 1(10), 753-768. View Source
